![molecular formula C11H16N2O B6525864 4-(methylamino)-N-(propan-2-yl)benzamide CAS No. 942875-99-2](/img/structure/B6525864.png)
4-(methylamino)-N-(propan-2-yl)benzamide
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Overview
Description
“4-(methylamino)-N-(propan-2-yl)benzamide” is an organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a methylamino group attached to the benzene ring. The N-(propan-2-yl) indicates an isopropyl group attached to the nitrogen of the amide group .
Molecular Structure Analysis
The molecular structure of “4-(methylamino)-N-(propan-2-yl)benzamide” would consist of a benzene ring with an amide functional group and a methylamino group attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(methylamino)-N-(propan-2-yl)benzamide” would depend on factors such as its exact molecular structure, purity, and physical state. Typical properties to consider might include melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Transaminase-Mediated Synthesis
This compound can be used in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Binding Experiments
The compound can be used in binding experiments . For instance, it has been shown that ERb has two 4OHT binding sites, and only a single binding site for E2 . A competitive binding assay of ERb(W335A) using [3H]E2 showed that ERb(W335A) retained its binding activity for E2 and other BPA derivatives .
Schiff Bases and Their Applications
The compound can be used in the study of Schiff bases and their applications . Schiff bases derived from aminobenzoic acids have been shown to have spectral and antimicrobial activity .
Enzyme-Linked Immunosorbent Assay (ELISA)
The compound can be used in enzyme-linked immunosorbent assays (ELISAs) . For example, LS-F3342 is a 96-well ELISA for the quantitative detection of Human IFN Gamma / Interferon Gamma in samples of Cell Culture Supernatants, Plasma, and Serum .
Medicine and Healthcare
Scientific research, including research on this compound, has numerous applications in medicine and healthcare . It can be used to develop new drugs, medical treatments, and vaccines .
Development of Diagnostic Tools
The compound can also be used in the development of diagnostic tools . Scientific research is used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools .
Mechanism of Action
Future Directions
The future directions for research on “4-(methylamino)-N-(propan-2-yl)benzamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
4-(methylamino)-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)13-11(14)9-4-6-10(12-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPCGVTDFZCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-(methylamino)benzamide |
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